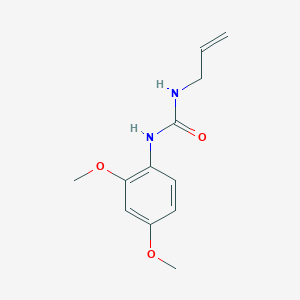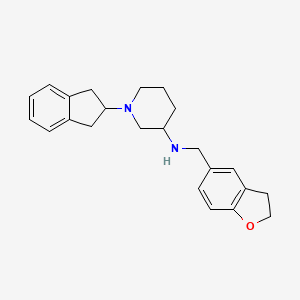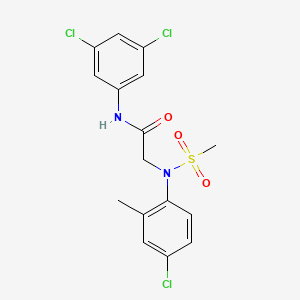![molecular formula C28H40N2O4 B6094886 N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,8-octanediamine](/img/structure/B6094886.png)
N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,8-octanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,8-octanediamine, commonly known as BDB, is a chemical compound that has been gaining interest in scientific research due to its potential therapeutic applications. BDB is a derivative of the psychoactive drug, MDMA, and has been found to exhibit similar effects on the central nervous system. However, unlike MDMA, BDB does not have the same level of neurotoxicity and has been found to have a safer profile for use in scientific research.
Mechanism of Action
BDB acts on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It is believed that BDB works by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synapse. This mechanism of action is similar to that of MDMA, but BDB has been found to have a lower affinity for the serotonin transporter, which may contribute to its lower neurotoxicity profile.
Biochemical and Physiological Effects:
BDB has been found to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, similar to the effects of MDMA. However, BDB has been found to have a shorter duration of action and has been shown to have less of an impact on the immune system compared to MDMA.
Advantages and Limitations for Lab Experiments
BDB has several advantages for use in scientific research. It has been found to have a safer profile compared to MDMA, making it a more suitable candidate for research studies. BDB has also been found to have a shorter duration of action, which allows for more controlled experiments. However, BDB has limitations in terms of its availability and cost, which may limit its use in certain research studies.
Future Directions
There are several future directions for research involving BDB. It has potential therapeutic applications in the treatment of neurodegenerative diseases, addiction, depression, and anxiety disorders. Further research is needed to fully understand the mechanisms of action of BDB and its potential side effects. Additionally, there is a need for more studies to explore the potential use of BDB in combination with other drugs for therapeutic purposes.
Synthesis Methods
BDB can be synthesized through a multi-step process involving the reaction of 1,2-dimethoxybenzene with ethyl bromide, followed by reduction with lithium aluminum hydride, and subsequent reaction with 1,8-octanediamine. This synthesis method has been well established in the scientific literature and has been used to produce BDB for use in various research studies.
Scientific Research Applications
BDB has been studied for its potential therapeutic applications in various fields of research. It has been found to have neuroprotective effects, anti-inflammatory properties, and has been explored as a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. BDB has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.
Properties
IUPAC Name |
N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O4/c1-21(27-19-31-23-13-7-9-15-25(23)33-27)29-17-11-5-3-4-6-12-18-30-22(2)28-20-32-24-14-8-10-16-26(24)34-28/h7-10,13-16,21-22,27-30H,3-6,11-12,17-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFQNJBJUIANQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NCCCCCCCCNC(C)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6094813.png)

![N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6094823.png)

![1-({6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)-1,4-diazepan-5-one](/img/structure/B6094832.png)
![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(4-ethoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B6094840.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6094851.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(3-methoxyphenoxy)methyl]piperidine](/img/structure/B6094859.png)

![N'-[(2-hydroxy-1-naphthyl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B6094891.png)
![N-(3-chlorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]guanidine](/img/structure/B6094895.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B6094900.png)
![N-cyclopentyl-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6094904.png)
